molecular formula C7H10N2O B13269994 3-(Aminomethyl)-6-methylpyridin-2-ol CAS No. 75985-25-0

3-(Aminomethyl)-6-methylpyridin-2-ol

Cat. No.: B13269994
CAS No.: 75985-25-0
M. Wt: 138.17 g/mol
InChI Key: JQXJUWBJDXAIEA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-6-methylpyridin-2-ol is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) and a hydroxyl group (-OH) attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-6-methylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-methylpyridine with formaldehyde and ammonia, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of solvents such as ethanol or water and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-6-methylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(Formylmethyl)-6-methylpyridin-2-ol.

    Reduction: Formation of various amines depending on the reducing agent used.

    Substitution: Formation of substituted pyridines with different functional groups.

Scientific Research Applications

3-(Aminomethyl)-6-methylpyridin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6-methylpyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridin-2-ol: Lacks the aminomethyl group.

    2-Aminomethyl-6-methylpyridine: The position of the aminomethyl group is different.

Uniqueness

3-(Aminomethyl)-6-methylpyridin-2-ol is unique due to the presence of both the aminomethyl and hydroxyl groups on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

75985-25-0

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-(aminomethyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C7H10N2O/c1-5-2-3-6(4-8)7(10)9-5/h2-3H,4,8H2,1H3,(H,9,10)

InChI Key

JQXJUWBJDXAIEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)N1)CN

Origin of Product

United States

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